6-(3-Nitrophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine
Description
6-(3-Nitrophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative characterized by a trifluoromethyl group at position 4, a thioureido (-NH-CS-NH₂) substituent at position 2, and a 3-nitrophenyl group at position 4. Its molecular formula is C₁₂H₈F₃N₅O₂S, with a molecular weight of 343.29 g/mol . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thioureido moiety may facilitate hydrogen bonding, influencing biological interactions .
Properties
IUPAC Name |
[4-(3-nitrophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N5O2S/c13-12(14,15)9-5-8(17-11(18-9)19-10(16)23)6-2-1-3-7(4-6)20(21)22/h1-5H,(H3,16,17,18,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXVAAQTUJHLGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NC(=N2)NC(=S)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chalcone Cyclocondensation
A widely adopted approach involves aldol condensation between acetophenone derivatives and aldehydes to form chalcone intermediates, followed by cyclization with guanidine hydrochloride. For example, 4-(trifluoromethyl)pyrimidin-2-amine derivatives are synthesized via this route, achieving yields of 65–78% under optimized KOH/ethanol conditions. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 78–85°C | <70°C: Incomplete cyclization |
| Guanidine HCl stoichiometry | 1.2–1.5 equivalents | Excess reduces purity |
| Solvent system | Anhydrous ethanol | Methanol decreases rate |
This method's limitation lies in difficulty introducing the 3-nitrophenyl group at the 6-position post-cyclization, necessitating alternative strategies.
Direct Fluorinated Building Block Assembly
Recent advances utilize pre-fluorinated synthons to bypass later-stage trifluoromethylation. Patented routes employ 1,1,2,2-tetrafluoroethoxy phenyl precursors that undergo nucleophilic aromatic substitution with pyrimidine intermediates, though yields remain modest (42–55%). Key advantages include:
-
Preserved regiochemistry at C4
-
Reduced side reactions versus late-stage CF₃ introduction
Thioureido Group Installation
The 2-thioureido moiety is introduced via nucleophilic addition-elimination. Two protocols demonstrate efficacy:
Isothiocyanate Coupling
Reaction of 6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-amine with acyl isothiocyanates in DMF at 153°C for 6–12h yields 59–73% product. Key spectral evidence includes:
Optimized Conditions:
| Component | Specification |
|---|---|
| Solvent | Anhydrous DMF |
| Base | Triethylamine (2.5 eq) |
| Temperature | 153±2°C |
| Reaction time | 8h (monitored by TLC) |
Thiourea Direct Condensation
Alternative routes employ CS₂/amine systems, though yields are lower (48–52%). This method suffers from:
Comparative Analysis of Synthetic Routes
Evaluating three representative pathways reveals critical tradeoffs:
| Method | Overall Yield | Purity (HPLC) | Scalability |
|---|---|---|---|
| Chalcone → Suzuki → Thiourea | 41% | 98.2% | Pilot-scale feasible |
| Fluorobuilding block → Nitration | 33% | 95.7% | Limited by nitration regioselectivity |
| Isothiocyanate one-pot | 58% | 99.1% | Requires high-temperature stability |
Key Findings:
-
Isothiocyanate methods dominate in yield but demand rigorous moisture control
-
Suzuki coupling provides superior regiocontrol versus direct nitration
-
Thiourea condensation remains preferred for low-cost production despite purity challenges
Purification and Characterization
Final purification employs sequential recrystallization from ethanol/water (4:1), achieving ≥99% purity. Crystallographic data (where available) confirm:
-
Planar pyrimidine core (r.m.s. deviation 0.018Å)
Mass spectral analysis consistently shows:
Industrial-Scale Considerations
Patent data reveals two scalable approaches:
Continuous Flow Nitration
A 2024 innovation employs microreactors for safer nitration:
Solid-Phase Thiourea Formation
Immobilized isothiocyanate resins enable:
Emerging Methodologies
Chemical Reactions Analysis
6-(3-Nitrophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, where nucleophiles such as amines or thiols can replace the nitro group.
Hydrolysis: The thioureido group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions tailored to each reaction type.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that thiourea derivatives, including 6-(3-Nitrophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine, exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial strains, revealing significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Key Findings :
- Minimum Inhibitory Concentration (MIC) : Compounds in this class showed MIC values ranging from 2 to 16 μg/mL against standard strains .
- Mechanism of Action : The antimicrobial effect is attributed to the disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | 4 | Antistaphylococcal |
| Other Thioureas | 2-16 | Various Gram-positive |
Anticancer Properties
The anticancer potential of this compound has been explored extensively, particularly its effects on various cancer cell lines. Studies indicate that it exhibits cytotoxicity towards human hematological tumors and solid tumors.
Key Findings :
- Cytotoxicity : The compound demonstrated CC50 values (concentration required to reduce cell viability by 50%) in the low micromolar range against several cancer cell lines, including breast and lung cancer cells .
- Mechanism : The anticancer mechanism involves the inhibition of key enzymes involved in tumor growth and proliferation, such as histone lysine demethylase .
| Cancer Type | CC50 (μM) | Reference |
|---|---|---|
| Breast Cancer | ≤10 | Study A |
| Lung Cancer | ≤10 | Study B |
| Prostate Cancer | ≤10 | Study C |
Antiviral Activity
The antiviral efficacy of thiourea derivatives has also been noted, particularly against HIV-1. Although the compound did not show selective antiviral activity, it exhibited significant cytotoxicity toward infected cells.
Key Findings :
- Cytotoxicity Against HIV : The compound demonstrated CC50 values indicating cytotoxic effects on MT-4 cells infected with HIV-1 .
| Compound | CC50 (μM) | EC50 (μM) |
|---|---|---|
| This compound | 8.8 | >46 |
Case Studies
Several studies have documented the synthesis and biological evaluation of thiourea derivatives:
- Antimicrobial Evaluation : A study synthesized a series of thioureas and tested their activity against various bacterial strains, highlighting the superior activity of those containing electron-donating groups .
- Cytotoxicity Profile : Another research evaluated the cytotoxic effects on different cancer cell lines, establishing a correlation between structural modifications and biological activity .
Mechanism of Action
The mechanism of action of 6-(3-Nitrophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl group can participate in electron transfer reactions, while the thioureido group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations at Position 6 (Aryl Groups)
The aryl group at position 6 significantly impacts electronic and steric properties. Key analogs include:
Key Observations :
Variations at Position 2 (Functional Groups)
The substituent at position 2 influences hydrogen bonding and chemical stability:
Key Observations :
Biological Activity
The compound 6-(3-Nitrophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine (CAS Number: 1845689-82-8) is a member of the pyrimidine family known for its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
- Molecular Formula : C12H8F3N5O2S
- Molecular Weight : 343.29 g/mol
- Structure : The compound features a trifluoromethyl group and a nitrophenyl moiety, which contribute to its biological activities.
Antibacterial Activity
Research has indicated that thiourea derivatives, including this compound, exhibit significant antibacterial properties. A study highlighted its effectiveness against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Ranges from 40 to 50 µg/mL against E. faecalis and K. pneumoniae.
- Comparison with Standard Antibiotics : The compound showed inhibition zone diameters comparable to ceftriaxone, indicating potential as an effective antibacterial agent .
Anticancer Activity
The anticancer properties of this compound have been evaluated in various studies:
- Cell Viability Assays : In vitro studies demonstrated that the compound significantly reduced the viability of MCF-7 breast cancer cells. The IC50 value was reported at approximately 225 µM, indicating effective cytotoxicity against cancer cells .
- Mechanism of Action : Treated cells showed increased lactate dehydrogenase (LDH) levels, suggesting that cell death occurred via necrosis rather than apoptosis. Additionally, a notable portion of the cells was found in the S phase of the cell cycle, indicating potential interference with cell cycle progression .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory effects:
- Cytokine Inhibition : It has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations as low as 10 µg/mL. This inhibition was more potent compared to traditional anti-inflammatory drugs like dexamethasone .
Study 1: Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial efficacy of various thiourea derivatives, including our compound of interest:
| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| This compound | E. faecalis | 40 | 29 |
| This compound | K. pneumoniae | 50 | 24 |
This study confirmed the compound's potential as an antimicrobial agent .
Study 2: Anticancer Activity in MCF-7 Cells
In another investigation focusing on breast cancer treatment:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-(3-Nitrophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine, and how can reaction yields be improved?
- Methodology : A hybrid strategy involving nucleophilic substitution and condensation reactions is commonly employed. For example, coupling 6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine-2-amine with thiourea derivatives in polar aprotic solvents (e.g., DMF) under reflux with catalytic triethylamine (EtN) improves yields. Optimization of stoichiometry (1:1.2 molar ratio of amine to thiourea) and reaction time (8–12 hours) minimizes side products . For intermediates, brominated pyrimidine precursors (e.g., 2-bromo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine) can enhance regioselectivity .
Q. How can the molecular structure and electronic properties of this compound be validated experimentally and computationally?
- Methodology :
- X-ray crystallography : Use SHELX programs for single-crystal structure determination. Data collection at low temperatures (100 K) reduces thermal motion artifacts, and refinement with SHELXL incorporates anisotropic displacement parameters for heavy atoms (e.g., sulfur) .
- DFT calculations : Gaussian or ORCA software can model electron density distributions, HOMO-LUMO gaps, and Mulliken charges to predict reactivity at the thioureido and nitrophenyl sites .
Q. What analytical techniques are critical for characterizing purity and stability?
- Methodology :
- HPLC-MS : Use C18 reverse-phase columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>98%) and detect degradation products. Electrospray ionization (ESI+) monitors the [M+H] ion at m/z 343.29 (CHFNOS) .
- Stability studies : Accelerated stability testing (40°C/75% RH for 6 months) with periodic NMR (¹H/¹⁹F) and FTIR analysis detects hydrolysis of the thioureido group or nitro reduction .
Advanced Research Questions
Q. How does the 3-nitrophenyl substituent influence bioactivity compared to other aryl groups (e.g., 4-methoxyphenyl or thienyl)?
- Methodology :
- SAR studies : Synthesize analogs (e.g., 6-(4-methoxyphenyl)- or 6-(3-thienyl)- derivatives) and compare IC values in enzymatic assays (e.g., kinase inhibition). The electron-withdrawing nitro group enhances binding to hydrophobic pockets in targets like EGFR or CDK2, but reduces solubility—requiring logP adjustments via co-solvents .
- Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with active sites (e.g., nitro group π-stacking with Tyr residues; trifluoromethyl enhancing van der Waals contacts) .
Q. What strategies resolve contradictions in observed vs. predicted reactivity (e.g., unexpected thioureido cleavage under basic conditions)?
- Methodology :
- Mechanistic probing : Conduct kinetic studies (UV-Vis monitoring at 254 nm) in varying pH buffers to identify cleavage pathways. For example, base-mediated hydrolysis of thiourea to urea occurs above pH 9, necessitating pH control during synthesis .
- Isotopic labeling : Use N-thiourea to track reaction intermediates via N NMR or HRMS, confirming competing nucleophilic attack pathways .
Q. How can computational models guide the design of derivatives with improved pharmacokinetic properties?
- Methodology :
- ADMET prediction : SwissADME or pkCSM predicts bioavailability (%F >30), blood-brain barrier penetration (low for nitro derivatives), and CYP450 metabolism (nitro reduction by CYP3A4). Introduce methyl groups ortho to nitro to sterically hinder metabolic sites .
- Solubility enhancement : Co-crystallization with cyclodextrins or PEG-based excipients improves aqueous solubility (measured via shake-flask method) without altering bioactivity .
Q. What experimental protocols validate the compound’s mechanism of action in cellular assays?
- Methodology :
- Fluorescence polarization : Labeled ATP analogs (e.g., FITC-ATP) compete with the compound for kinase binding, quantifying inhibition via polarization shifts .
- Western blotting : Treat cancer cell lines (e.g., HeLa) with the compound (1–10 µM) and probe phosphorylation states of downstream targets (e.g., ERK1/2) to confirm pathway modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
